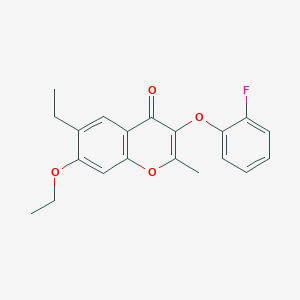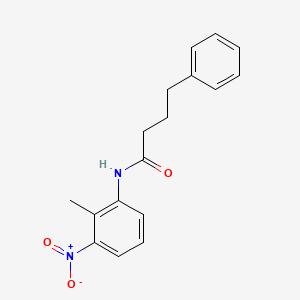
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one, also known as EEFMC, is a synthetic compound that belongs to the family of flavonoids. It has attracted attention from researchers due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be synthesized in large quantities with high purity. This allows for consistent and reproducible results in experiments. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully investigate its therapeutic potential. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore the potential of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and inflammatory diseases. Additionally, research could focus on developing more efficient synthesis methods for 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one and improving its solubility in water to facilitate its use in animal studies.
Synthesemethoden
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with ethyl bromoacetate to form 2-fluorophenyl ethyl ether. This compound is then reacted with 3,4-dihydrocoumarin in the presence of a base to form 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been studied for its potential therapeutic properties in various diseases. It has shown anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-13-10-14-18(11-17(13)23-5-2)24-12(3)20(19(14)22)25-16-9-7-6-8-15(16)21/h6-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAJNJDCRCUZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)